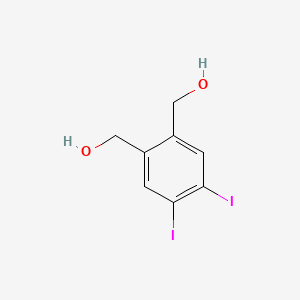
(4,5-Diiodo-1,2-phenylene)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Diiodo-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H8I2O2 and a molecular weight of 389.96 g/mol . It is an aryl compound characterized by the presence of two iodine atoms and two hydroxyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diiodo-1,2-phenylene)dimethanol typically involves the iodination of 1,2-dimethoxybenzene followed by demethylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The demethylation step can be achieved using hydrobromic acid or other suitable reagents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(4,5-Diiodo-1,2-phenylene)dimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding aldehydes or ketones, while substitution of iodine atoms could result in various substituted benzene derivatives .
科学的研究の応用
(4,5-Diiodo-1,2-phenylene)dimethanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4,5-Diiodo-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the iodine atoms can participate in halogen bonding interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
類似化合物との比較
Similar Compounds
1,4-Diiodobenzene: Similar in structure but lacks the hydroxyl groups.
1,2-Diiodobenzene: Similar in structure but lacks the hydroxyl groups.
4-Iodophenyl iodide: Similar in structure but lacks the hydroxyl groups.
Uniqueness
(4,5-Diiodo-1,2-phenylene)dimethanol is unique due to the presence of both iodine atoms and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
特性
CAS番号 |
53279-73-5 |
|---|---|
分子式 |
C8H8I2O2 |
分子量 |
389.96 g/mol |
IUPAC名 |
[2-(hydroxymethyl)-4,5-diiodophenyl]methanol |
InChI |
InChI=1S/C8H8I2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2 |
InChIキー |
CRTAWVMSVITSOM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1I)I)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


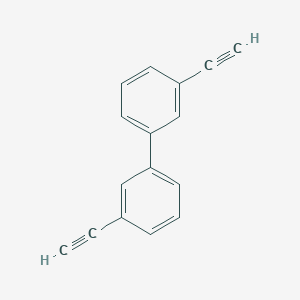
![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)
![{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13092529.png)
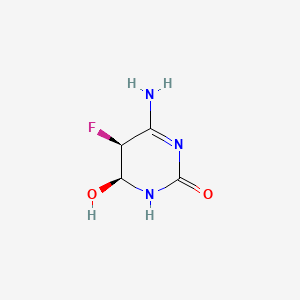
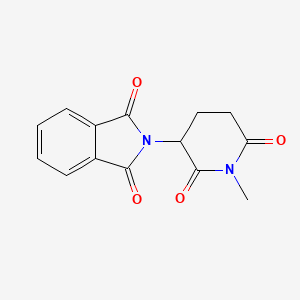
![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
![2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13092550.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13092552.png)
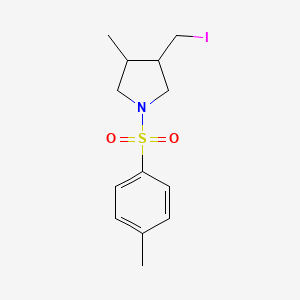
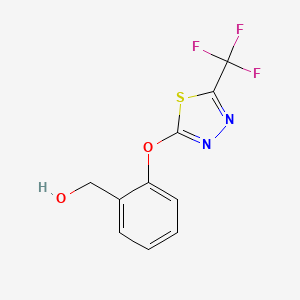
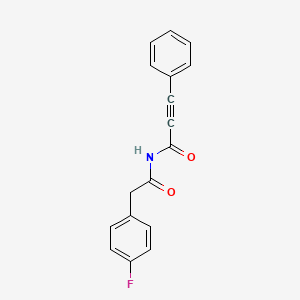
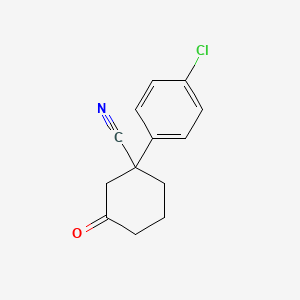
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)
![(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13092586.png)
